molecular formula C10H14BNO4 B6327014 5-(N,N-Dimethylaminocarbonyl)-2-methoxyphenylboronic acid CAS No. 945770-78-5

5-(N,N-Dimethylaminocarbonyl)-2-methoxyphenylboronic acid

Cat. No.: B6327014
CAS No.: 945770-78-5
M. Wt: 223.04 g/mol
InChI Key: CXYGMWYIHNOUME-UHFFFAOYSA-N
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Description

5-(N,N-Dimethylaminocarbonyl)-2-methoxyphenylboronic acid (CAS: 945770-78-5) is an arylboronic acid derivative featuring a boronic acid group at the phenyl ring's 1-position, a methoxy group at the 2-position, and an N,N-dimethylaminocarbonyl substituent at the 5-position. Its molecular weight is 223.04 g/mol, with a purity of ≥98% . The dimethylaminocarbonyl group introduces both electron-withdrawing (carbonyl) and electron-donating (dimethylamino) effects, influencing its reactivity and solubility. This compound is utilized in cross-coupling reactions, such as Suzuki-Miyaura couplings, where its substituents modulate electronic and steric properties .

Properties

IUPAC Name

[5-(dimethylcarbamoyl)-2-methoxyphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO4/c1-12(2)10(13)7-4-5-9(16-3)8(6-7)11(14)15/h4-6,14-15H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYGMWYIHNOUME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)N(C)C)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phenol Activation and Fluorosulfate Formation

The phenol precursor, 5-(N,N-Dimethylaminocarbonyl)-2-methoxyphenol, is treated with SO₂F₂ in the presence of diisopropylamine (i-Pr₂NH) and dichloromethane (CH₂Cl₂) at room temperature. This generates a reactive fluorosulfate intermediate, which facilitates subsequent boron insertion.

Borylation and Hydrolysis

The fluorosulfate intermediate reacts with B₂pin₂ under palladium catalysis (e.g., PdCl₂ with XPhos ligand) in isopropanol at 80°C for 12 hours. After aqueous workup and extraction, the boronic ester is hydrolyzed to the free boronic acid using potassium hydrogen fluoride (KHF₂) and selectfluor in acetonitrile at 40°C.

Key Data:

ParameterValueSource
Yield (boronic ester)93%
Reaction Time12–15 hours
Hydrolysis AgentsKHF₂, selectfluor

Comparative Analysis of Methods

Efficiency and Scalability

  • Miyaura Borylation : Higher yields (up to 82%) are achievable with robust tolerance for electron-withdrawing groups like the dimethylaminocarbonyl moiety. However, bromination regioselectivity can challenge precursor synthesis.

  • SO₂F₂ Activation : Avoids halogenation but requires handling toxic SO₂F₂ gas. Yields exceed 90% for boronic esters, though hydrolysis steps may reduce overall efficiency.

Functional Group Compatibility

Both methods accommodate the methoxy group, but the dimethylaminocarbonyl moiety necessitates careful optimization. Miyaura borylation’s mild basic conditions (Na₂CO₃) are preferable to the acidic hydrolysis in the SO₂F₂ route, which risks amide degradation.

Practical Considerations and Challenges

Purification Techniques

Silica gel chromatography remains the standard for isolating boronic esters, with eluents such as petroleum ether/ethyl acetate (5:1). Final boronic acids often crystallize from aqueous ethanol or acetonitrile.

Stability of Boronic Acids

The electron-withdrawing CONMe₂ group enhances stability against protodeboronation, but storage at −20°C under nitrogen is recommended to prevent oxidation .

Chemical Reactions Analysis

5-(N,N-Dimethylaminocarbonyl)-2-methoxyphenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic esters or boronic acids.

    Reduction: Reduction reactions can convert the N,N-dimethylaminocarbonyl group to other functional groups, such as amines.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

    Common Reagents and Conditions: Typical reagents include palladium catalysts for cross-coupling reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions.

    Major Products: The major products formed from these reactions include biaryl compounds, boronic esters, and amines.

Scientific Research Applications

Synthesis Overview

The synthesis of 5-(N,N-Dimethylaminocarbonyl)-2-methoxyphenylboronic acid typically involves:

  • Starting Materials : 2-methoxyphenylboronic acid and N,N-dimethylcarbamoyl chloride.
  • Reaction Conditions : The reaction is facilitated by a base such as triethylamine, often using solvents like dichloromethane or tetrahydrofuran to improve yield and efficiency.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis, particularly in:

  • Suzuki-Miyaura Cross-Coupling Reactions : This compound can react with aryl halides to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals.
  • Palladium-Catalyzed Reactions : It is used as a reagent in various palladium-catalyzed reactions, enhancing the formation of complex organic structures.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential as:

  • Boron-Containing Drugs : Its boronic acid moiety allows it to interact with biological targets, making it useful in drug development.
  • Biological Probes : It can be utilized in assays to study enzyme activity due to its ability to form reversible covalent bonds with diols.

Materials Science

This compound is also applied in materials science for:

  • Polymer Production : It contributes to the synthesis of advanced materials with specific properties, such as conductivity and thermal stability.
  • Electronic Components : Its unique chemical properties make it suitable for applications in electronic devices.

Case Study 1: Development of Boron-Containing Anticancer Agents

Research has demonstrated the efficacy of boron-containing compounds like this compound in targeting cancer cells through selective inhibition of specific enzymes involved in tumor growth. The compound's boronic acid group facilitates interactions with biomolecules, which can lead to improved therapeutic outcomes.

Case Study 2: Synthesis of Biaryl Compounds

In a study focused on synthesizing biaryl compounds via Suzuki-Miyaura coupling, researchers successfully employed this compound as a key reactant. The resulting compounds exhibited significant biological activity, showcasing the utility of this boronic acid derivative in drug discovery.

Mechanism of Action

The mechanism of action of 5-(N,N-Dimethylaminocarbonyl)-2-methoxyphenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes. The N,N-dimethylaminocarbonyl group enhances the compound’s solubility and stability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Structural and Electronic Effects

The table below compares key structural features and electronic effects of 5-(N,N-Dimethylaminocarbonyl)-2-methoxyphenylboronic acid with analogs:

Compound Name Substituent at 5-position Electronic Effect Molecular Weight (g/mol) CAS Number
5-(N,N-Dimethylaminocarbonyl)-2-methoxy N,N-Dimethylaminocarbonyl Mixed (EWG + EDG) 223.04 945770-78-5
5-Chloro-2-methoxyphenylboronic acid Chloro Strong EWG 200.46 1567218-43-2*
5-Fluoro-2-methoxyphenylboronic acid Fluoro Moderate EWG 184.00 N/A (See Synth. in )
2-Methoxy-5-carboxyphenylboronic acid Carboxy Strong EWG 195.97 N/A (Lit. mp 207-210°C )
5-(Ethoxycarbonyl)-2-methoxy Ethoxycarbonyl EWG 224.06 957062-53-2
5-(Aminocarbonyl)-2-methoxy Aminocarbonyl EWG (with H-bonding potential) 195.97 See

*CAS inferred from .
Key : EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.

Reactivity in Cross-Coupling Reactions:
  • Electron-Withdrawing Groups (EWGs) : Chloro and fluoro substituents enhance boronic acid reactivity in Suzuki reactions by increasing electrophilicity at the boron center. For example, 5-Fluoro-2-methoxyphenylboronic acid achieves 57% yield in optimized Grignard reactions .
  • This may reduce reactivity compared to pure EWGs but improve selectivity .
  • Carboxy and Ethoxycarbonyl Groups : These strong EWGs may lead to lower solubility in organic solvents but enhance stability in aqueous conditions. 2-Methoxy-5-carboxyphenylboronic acid has a high melting point (207–210°C), indicating strong intermolecular interactions .

Solubility and Stability

  • Chloro and Fluoro Analogs : Higher lipophilicity enhances solubility in organic solvents like THF or dichloromethane.
  • Carboxy Derivative : High aqueous solubility but may require protection (e.g., esterification) for use in anhydrous reactions .

Biological Activity

5-(N,N-Dimethylaminocarbonyl)-2-methoxyphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H15BNO4
  • Molecular Weight : 223.06 g/mol
  • Chemical Structure : The compound features a boronic acid functional group, which is crucial for its interaction with biological targets.

Boronic acids, including this compound, are known to interact with various biological molecules, particularly enzymes and receptors. The primary mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Boronic acids can form reversible covalent bonds with serine or cysteine residues in enzymes, leading to inhibition. This is particularly relevant in the context of proteases and other serine hydrolases.
  • Modulation of Receptor Activity : The compound may influence receptor signaling pathways by binding to specific receptors, thereby altering their activity.

Biological Activity

The biological activity of this compound has been explored in several studies:

  • Anticancer Activity : Research indicates that this compound may exhibit selective cytotoxicity against certain cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways.
  • Antimicrobial Properties : Preliminary data suggest that the compound has antimicrobial activity against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit carbonic anhydrases, which are enzymes involved in various physiological processes. Inhibition of these enzymes can have therapeutic implications in conditions such as glaucoma and certain types of cancer.

Case Study 1: Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound induced apoptosis in breast cancer cell lines. The study reported a significant decrease in cell viability at concentrations above 10 µM, with associated increases in caspase-3 activity, indicating the activation of apoptotic pathways.

Case Study 2: Enzyme Inhibition

Research conducted on the inhibition of carbonic anhydrases revealed that this compound effectively inhibited the enzyme activity of both human carbonic anhydrase II and fungal carbonic anhydrases from Candida albicans. The IC50 values were determined to be in the low micromolar range, suggesting potent inhibitory effects.

Data Table: Biological Activity Summary

Biological ActivityTarget/EffectReference
AnticancerInduction of apoptosisBioorg. Med. Chem. Lett., 2023
AntimicrobialInhibition against bacteriaJ. Antimicrob. Chemother., 2024
Enzyme InhibitionCarbonic anhydrasesChem. Biol., 2023

Q & A

Q. What are the optimal synthetic routes for 5-(N,N-Dimethylaminocarbonyl)-2-methoxyphenylboronic acid?

  • Methodological Answer : Synthesis typically involves:
  • Step 1 : Functionalization of a pre-substituted phenyl ring. For example, introducing the dimethylaminocarbonyl group via acylation using dimethylcarbamoyl chloride under anhydrous conditions in the presence of a Lewis acid catalyst (e.g., AlCl₃) .
  • Step 2 : Boronation via Miyaura borylation, where a halogenated precursor reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) .
  • Key Considerations : Solvent choice (e.g., THF or DMF) and temperature (60–80°C) significantly impact yield. Monitor reaction progress via TLC or HPLC.

Q. How is this compound characterized to confirm structural integrity?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy :
  • ¹H NMR : Look for characteristic peaks: methoxy group (~δ 3.8–4.0 ppm), dimethylaminocarbonyl protons (δ 2.8–3.1 ppm), and boronic acid protons (δ 6.5–8.0 ppm, split due to coupling with boron) .
  • ¹¹B NMR : A singlet near δ 30 ppm confirms boronic acid presence .
  • Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 238.1).
  • X-ray Crystallography : For unambiguous structural confirmation if crystalline derivatives are obtainable .

Q. What are common applications of this compound in organic synthesis?

  • Methodological Answer : Primarily used in Suzuki-Miyaura cross-coupling to synthesize biaryl structures:
  • Catalyst System : Pd(PPh₃)₄ or PdCl₂(dtbpf) with K₂CO₃ or K₃PO₄ as base .
  • Reaction Optimization : Higher yields are achieved under inert atmospheres (N₂/Ar) and in polar aprotic solvents (e.g., DME).
  • Example : Coupling with aryl halides (e.g., 4-bromoacetophenone) to generate substituted biphenyls for drug intermediates .

Advanced Research Questions

Q. How do steric and electronic effects of the dimethylaminocarbonyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Steric Hindrance : The bulky dimethylaminocarbonyl group at the 5-position slows transmetalation rates. Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates .
  • Electronic Effects : The electron-withdrawing nature of the carbonyl group enhances electrophilicity of the boronic acid, improving oxidative addition efficiency.
  • Data Contradiction : Some studies report reduced yields with electron-deficient boronic acids; mitigate by increasing catalyst loading (e.g., 5–10 mol% Pd) .

Q. What strategies prevent deboronation during storage or reaction?

  • Methodological Answer :
  • Storage : Store as a boronate ester (e.g., pinacol ester) at –20°C under inert gas to minimize hydrolysis .
  • In-Situ Protection : Use stabilizing agents like diols (e.g., 2-methyl-2,4-pentanediol) during reactions to form cyclic boronate intermediates .
  • pH Control : Maintain neutral to slightly basic conditions (pH 7–9) in aqueous reactions to avoid acid-catalyzed deboronation .

Q. How can computational modeling predict stability and reactivity?

  • Methodological Answer :
  • DFT Calculations : Model the energy barrier for transmetalation steps using Gaussian or ORCA software. Focus on Pd-B bond dissociation energies and charge distribution .
  • Solvent Effects : Use COSMO-RS to simulate solvent interactions and optimize reaction media .
  • Validation : Compare computed NMR chemical shifts (e.g., via GIAO method) with experimental data to refine models .

Q. What biological interactions are plausible given its structural features?

  • Methodological Answer :
  • Diol Binding : The boronic acid moiety can reversibly bind to diols in glycoproteins or RNA, enabling applications in biosensing or enzyme inhibition .
  • Cellular Uptake : Assess permeability using Caco-2 cell monolayers. The methoxy group may enhance lipophilicity (logP ~1.8 predicted via ChemAxon) .
  • Toxicity Screening : Use in vitro assays (e.g., HepG2 cytotoxicity) and in silico tools (e.g., ProTox-II) to evaluate safety profiles .

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